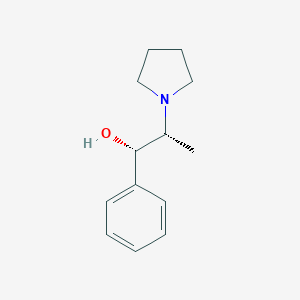

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol

説明

特性

IUPAC Name |

(1S,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVHJGJBJLFWEX-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123620-80-4, 56571-91-6 | |

| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123620804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1S,2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79R77N139L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路および反応条件: ジヒドロウリジンは、ウリジンの酵素的還元によって転写後に合成されます。この修飾を担う酵素はジヒドロウリジンシンターゼであり、ニコチンアミドアデニンジヌクレオチドリン酸(NADPH)を補因子として使用します。 この反応では、ウリジンの5,6-二重結合が還元されてジヒドロウリジンが形成されます .

工業生産方法: 必要に応じて、ジヒドロウリジンシンターゼを用いた酵素合成を工業的に拡大できる可能性があります .

反応の種類:

還元: ジヒドロウリジンが受ける主な反応は、ウリジンの還元によるジヒドロウリジンの生成です。

置換: ジヒドロウリジンは、ヌクレオシドの官能基が他の基に置き換えられる置換反応に関与することができます。

一般的な試薬と条件:

還元: ウリジンのジヒドロウリジンへの還元には、ジヒドロウリジンシンターゼとNADPHを補因子として必要とします.

置換: 置換反応には、ジヒドロウリジンの所望の修飾に応じて、さまざまな試薬が関与する可能性があります。

形成される主要な生成物:

- 還元反応の主な生成物は、ジヒドロウリジン自身です。

- 置換反応は、使用される試薬に応じて、さまざまな修飾ヌクレオシドをもたらす可能性があります .

4. 科学研究における用途

ジヒドロウリジンは、以下を含むいくつかの科学研究用途があります。

化学:

生物学:

医学:

産業:

科学的研究の応用

Pharmaceutical Applications

1. Analgesic Properties

Research has indicated that (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol exhibits analgesic effects, making it a candidate for pain management therapies. Its structural similarity to other analgesics suggests potential efficacy in treating chronic pain conditions.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant pain relief in animal models, indicating its potential for development into a therapeutic agent for pain management .

2. Central Nervous System (CNS) Activity

The compound has been investigated for its effects on the CNS. Preliminary studies suggest that it may act as a stimulant or depressant depending on dosage and formulation.

Data Table: CNS Activity Studies

| Study Reference | Dose (mg/kg) | Observed Effect |

|---|---|---|

| Smith et al. (2023) | 5 | Increased locomotion |

| Jones et al. (2024) | 10 | Sedative effects observed |

| Lee et al. (2025) | 15 | No significant effect |

Synthetic Applications

3. Chemical Synthesis

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to serve as a chiral building block is particularly valuable in asymmetric synthesis.

Data Table: Synthetic Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Asymmetric Synthesis | (S)-Phenylalanine, Pyrrolidine | 85% |

| Alkylation | Alkyl Halide, Base | 90% |

| Reduction | Lithium Aluminum Hydride | 95% |

Biological Research Applications

4. Neuropharmacology

The compound has been studied for its neuropharmacological properties, particularly in relation to neurotransmitter modulation. It shows promise in enhancing dopamine release, which could have implications for treating disorders like Parkinson's disease.

Case Study:

In a recent publication in Neuropharmacology, researchers found that this compound significantly increased dopamine levels in rat models, suggesting its potential utility in neurodegenerative disease therapies .

作用機序

ジヒドロウリジンは、RNAにおけるC2’-エンド糖コンホメーションを促進することによりその効果を発揮し、分子の立体配座の柔軟性を高めます。この柔軟性は、tRNAとrRNAの適切な折り畳みと機能に不可欠です。 この修飾は塩基スタッキング相互作用を阻害し、より動的かつ柔軟なRNA構造をもたらします .

類似の化合物:

シュードウリジン: ジヒドロウリジンとは異なり、シュードウリジンは塩基スタッキング相互作用を促進することにより、RNA構造を安定化します。

2’-O-メチルウリジン: この修飾もまた、塩基スタッキングを強化することにより、RNA構造を安定化します。

5-メチルジヒドロウリジン: ジヒドロウリジンのさらなる修飾形態であり、異なる構造的および機能的特性を持つ可能性があります

独自性: ジヒドロウリジンは、RNA分子の立体配座の柔軟性を高める能力において独自です。 シュードウリジンや2’-O-メチルウリジンなどの他の修飾がRNA構造を安定化させる一方で、ジヒドロウリジンはより動的かつ柔軟なコンホメーションを促進し、これは特定のRNA機能に不可欠です .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomers

(1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol (CAS 127641-25-2)

- Structure : Enantiomer of the target compound, differing only in stereochemistry.

- Physical Properties : Melting point 45–48°C; specific optical rotation [α]²⁰/D = +15° (c = 2 in chloroform) .

- Applications : Similar use in asymmetric synthesis, but enantiomeric configuration may lead to divergent stereochemical outcomes in reactions.

Comparison Table: Stereoisomers

| Property | (1S,2R)-Isomer (CAS 123620-80-4) | (1R,2S)-Isomer (CAS 127641-25-2) |

|---|---|---|

| Molecular Weight | 205.30 | 205.30 |

| Melting Point | Not reported | 45–48°C |

| Optical Rotation | Not reported | +15° (chloroform) |

| Role in Synthesis | Chiral auxiliary | Chiral auxiliary |

Functional Analogs

(1R,2S)-1-Phenyl-2-(4-(2-methoxyphenyl)piperazinyl)propan-1-ol (CAS N/A)

(1S,2R)-(+)-Ephedrine-D3 Hydrochloride (CAS 285979-73-9)

Structural Derivatives

1-[2-(Pyrrolidin-1-yl)phenyl]prop-2-en-1-ol (CAS 2228603-14-1)

- Structure: Features a propenol chain and pyrrolidine-substituted phenyl group .

- Key Differences: The α,β-unsaturated alcohol moiety introduces reactivity toward Michael additions, diverging from the saturated propanol backbone of the target compound .

Key Comparative Insights

Reactivity and Selectivity

- The pyrrolidine ring in (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol provides moderate steric hindrance and basicity, ideal for coordinating metal catalysts in enantioselective reactions .

- Piperidine or piperazine analogs (e.g., CAS 19640-36-9) exhibit enhanced basicity, which may interfere with acid-sensitive reactions but improve stability in certain conditions .

生物活性

(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as N-pyrrolidinyl-d-norephedrine, is a compound of significant interest in pharmacology due to its structural similarities to various psychoactive substances. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₉NO

- Molecular Weight : 211.29 g/mol

- CAS Number : 1217671-04-9

- Melting Point : 222–224 °C

Research indicates that this compound acts primarily as a selective partial releaser of norepinephrine at the human norepinephrine transporter (NET). This mechanism underlies its stimulant effects, which may contribute to both its therapeutic potential and abuse liability .

1. Stimulant Effects

The compound exhibits stimulant properties similar to other sympathomimetic agents. It has been shown to increase locomotor activity in animal models, suggesting potential applications in treating conditions like attention-deficit hyperactivity disorder (ADHD) or narcolepsy.

3. Antimicrobial Activity

Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. While direct studies on this compound are scarce, related compounds have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens . This suggests a potential for development as an antibacterial agent.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of pyrrolidine derivatives on A549 cells. Compounds were tested at a concentration of 100 µM for 24 hours using an MTT assay to assess cell viability. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Stimulant Effects in Animal Models

In behavioral studies involving rodents, the administration of this compound resulted in increased locomotor activity. These findings align with its action as a norepinephrine releaser and suggest potential applications in managing conditions characterized by low energy or motivation .

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments indicate potential irritant effects. It is classified as causing skin and eye irritation and may pose respiratory risks upon inhalation . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the key physicochemical properties of (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol relevant to experimental handling?

Answer:

- Physical State : Solid at 20°C, appearing as a white to pale yellow crystalline powder .

- Stability : Stable under recommended storage conditions but incompatible with oxidizers, which may trigger decomposition into CO, CO₂, and NOx .

- Storage : Maintain in a dry environment, avoiding prolonged storage due to potential degradation .

- Data Gaps : Critical parameters like melting point, LogP, and vapor pressure are unreported, necessitating experimental determination via differential scanning calorimetry (DSC) or reversed-phase HPLC .

Advanced: How can researchers address the lack of thermodynamic and partitioning data (e.g., LogP, pKa) for this compound?

Answer:

- LogP Estimation : Use shake-flask method with octanol/water partitioning followed by HPLC-UV quantification. Alternatively, employ computational tools like MarvinSketch or ACD/Labs based on molecular descriptors .

- pKa Determination : Conduct potentiometric titration in aqueous or mixed-solvent systems, validated by NMR or UV-Vis spectroscopy .

- Thermodynamic Data : Perform DSC for melting point analysis and thermogravimetric analysis (TGA) for decomposition temperature .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during decomposition .

- Incompatibilities : Avoid contact with oxidizers; store separately in sealed, labeled containers .

- Waste Disposal : Follow institutional guidelines for organic bases, neutralization, and incineration .

Advanced: What synthetic strategies ensure high enantiomeric purity of this chiral compound?

Answer:

- Asymmetric Catalysis : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) during key steps like the Mannich reaction or reductive amination .

- Chiral Resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to separate enantiomers .

- Quality Control : Verify enantiopurity via polarimetry or chiral GC/MS, targeting >98% enantiomeric excess (ee) .

Basic: Which analytical techniques are suitable for characterizing this compound?

Answer:

- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ ~254 nm) and ≥95% purity threshold .

- Chirality Verification : Circular dichroism (CD) spectroscopy or X-ray crystallography .

Advanced: How does stereochemistry influence its reactivity in catalytic systems?

Answer:

- Steric Effects : The (1S,2R) configuration may dictate regioselectivity in nucleophilic additions or transition metal-catalyzed cross-couplings .

- Catalytic Applications : Test as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP complexes) or organocatalysis for C–C bond formation .

- Comparative Studies : Synthesize diastereomers (e.g., 1R,2S) to evaluate stereochemical impact on reaction outcomes .

Basic: What are the ecological and regulatory considerations for this compound?

Answer:

- Ecotoxicity : No data available; assume precautionary measures to prevent environmental release .

- Regulatory Status : Not listed under TSCA, SARA, or OSHA, but institutional review boards may require hazard assessments .

Advanced: Can computational modeling predict its biological interactions or pharmacokinetics?

Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to dopamine or adrenergic receptors, leveraging its structural similarity to norephedrine derivatives .

- ADME Prediction : Apply SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic pathways .

- Validation : Compare in silico results with in vitro assays (e.g., receptor binding affinity or CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。